N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide hydrochloride is a chiral small molecule featuring a bicyclic indenylamine core linked via a carboxamide group to a partially hydrogenated naphthalene ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical development .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c21-19-16-10-4-2-7-14(16)12-18(19)22-20(23)17-11-5-8-13-6-1-3-9-15(13)17;/h2,4-5,7-8,10-11,18-19H,1,3,6,9,12,21H2,(H,22,23);1H/t18-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYGDYESZYHFY-STYNFMPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)NC3CC4=CC=CC=C4C3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide; hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide; hydrochloride. Its molecular formula is with a molecular weight of 335.83 g/mol. The structure incorporates both an indene and a naphthalene moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₃O |
| Molecular Weight | 335.83 g/mol |
| CAS Number | 2418594-56-4 |
| Solubility | Soluble in water and ethanol |
The biological activity of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide; hydrochloride is primarily attributed to its interaction with specific neurotransmitter receptors. Studies have shown that the compound exhibits selective binding affinity towards dopamine D2 receptors , which are crucial in the modulation of various neurological functions.
Key Mechanisms:
- Dopaminergic Activity : The compound acts as a partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways that are implicated in mood regulation and motor control.
- Sigma Receptor Interaction : It has also been noted for its affinity towards sigma receptors (specifically sigma-2), which are involved in cell signaling and neuroprotection.
Pharmacological Profile
Research indicates that this compound may possess anti-Parkinsonian properties due to its dopaminergic activity. The modulation of dopamine levels can help alleviate symptoms associated with Parkinson's disease.
Notable Findings:
- Neuroprotective Effects : In vitro studies suggest that the compound can protect neuronal cells from oxidative stress-induced damage.
- Behavioral Studies : Animal models have demonstrated improvements in motor function when treated with this compound.
Study 1: Neuroprotective Effects
A study conducted by [source] investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated that treatment with N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide; hydrochloride led to a significant reduction in neurodegeneration markers compared to control groups.
Study 2: Behavioral Impact
Another research effort focused on the behavioral impacts of this compound on mice subjected to stress-induced anxiety. The findings revealed that administration resulted in decreased anxiety-like behaviors as measured by elevated plus maze tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs in terms of structural features, physicochemical properties, and safety profiles.
Structural Analogues
Physicochemical Properties
- Melting Point : The target compound’s hydrochloride salt likely has a higher melting point than its free base. For comparison, (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide melts at 157–159°C .
- Solubility: The hydrochloride salt form improves aqueous solubility, critical for bioavailability. In contrast, non-ionic analogs (e.g., N-(2-aminoethyl)-tetrahydronaphthalene carboxamide) may require co-solvents for formulation .
- Lipophilicity : The indenylamine and tetrahydronaphthalene groups in the target compound suggest moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
